

A Technical Guide to the Spectroscopic Analysis of 2-Hydroxycinnamic Acid

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Compound of Interest

Compound Name: 2-Hydroxycinnamic acid

Cat. No.: B8816931

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Introduction: **2-Hydroxycinnamic acid**, also known as o-coumaric acid, is a hydroxycinnamic acid and a natural phenolic compound found in a variety of plants.^[1] As a key plant metabolite, it and its isomers play roles in plant biochemistry and are studied for their antioxidant and other biological activities. Accurate structural elucidation and characterization are paramount for research and development. This guide provides a comprehensive overview of the key spectroscopic data—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for **trans-2-hydroxycinnamic acid**, complete with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the structural identification and characterization of **trans-2-hydroxycinnamic acid**.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the conjugated system composed of the benzene ring, the acrylic acid side chain, and the carbonyl group. The absorption maxima are sensitive to the solvent and pH.

Parameter	Wavelength (λ_{max})	Solvent
Absorption Maximum 1	~275 nm	Ethanol
Absorption Maximum 2	~325 nm	Ethanol
UVA II Coverage	Critical $\lambda_c \approx 349$ nm	Ethanol

Data compiled from studies of o-coumaric acid and related hydroxycinnamic acid derivatives, which often exhibit multiple overlapping absorption bands.[\[2\]](#)[\[3\]](#)

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-hydroxycinnamic acid** shows characteristic absorptions for the hydroxyl, carbonyl, alkene, and aromatic moieties.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid (H-bonded)
~3050	Medium	C-H Stretch	Aromatic & Vinylic
~1685	Strong, Sharp	C=O Stretch	Carboxylic Acid (conjugated)
~1630	Strong	C=C Stretch	Alkene (vinylic)
1600 - 1450	Medium, Sharp	C=C Stretch	Aromatic Ring
~1250	Strong	C-O Stretch	Phenol / Carboxylic Acid
900 - 675	Strong	C-H Bend	Aromatic (out-of-plane)

Characteristic absorption regions are based on data for trans-o-coumaric acid and related cinnamic acid structures.[\[1\]](#)[\[4\]](#)[\[5\]](#)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below is for trans-**2-hydroxycinnamic acid**, recorded in a DMSO-d₆ solution.[\[1\]](#)

Numbered Structure for NMR Assignments:

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(Note: A generic image placeholder is used. For actual use, a diagram with numbered atoms corresponding to the tables would be inserted here.)

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Atom Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H7	7.89	d	16.0
H6	7.55	dd	7.8, 1.6
H4	7.16	ddd	8.2, 7.4, 1.7
H3	6.91	dd	8.2, 1.2
H5	6.85	td	7.5, 1.2
H8	6.54	d	16.0
OH (Phenolic)	10.15	s (broad)	-
OH (Carboxylic)	12.30	s (broad)	-

Source: Experimental data for trans o-coumaric acid.[\[1\]](#)

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Atom Position	Chemical Shift (δ , ppm)
C9 (C=O)	168.4
C2	156.2
C7	139.0
C4	131.5
C6	128.6
C1	121.3
C8	120.0
C5	119.5
C3	116.3

Source: Experimental data for trans o-coumaric acid.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy Protocol

This protocol is for determining the UV absorbance spectrum of a solid organic compound in solution.

- Sample Preparation: Accurately weigh a small amount of **2-hydroxycinnamic acid** and dissolve it in a UV-grade solvent (e.g., absolute ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 A.U.).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent (ethanol) and place it in the reference beam path. Fill a second quartz cuvette with the same pure solvent and

place it in the sample beam path to record a baseline correction from approximately 400 nm down to 200 nm.

- Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place the cuvette back into the sample beam path.
- Data Acquisition: Scan the sample over the desired wavelength range (e.g., 400 nm to 200 nm). The instrument software will plot absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λ_{max}).[\[2\]](#)[\[6\]](#)

FT-IR Spectroscopy Protocol (ATR Method)

This protocol is for obtaining an infrared spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and rapid method.

- Sample Preparation: Ensure the **2-hydroxycinnamic acid** sample is dry and in powdered form. No further preparation is typically needed.
- Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty ATR stage. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂ and H₂O).
- Sample Application: Place a small amount of the solid powder (typically 1-2 mg) onto the center of the ATR crystal.
- Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal. Initiate the sample scan. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. Label the significant peaks corresponding to the key functional groups. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

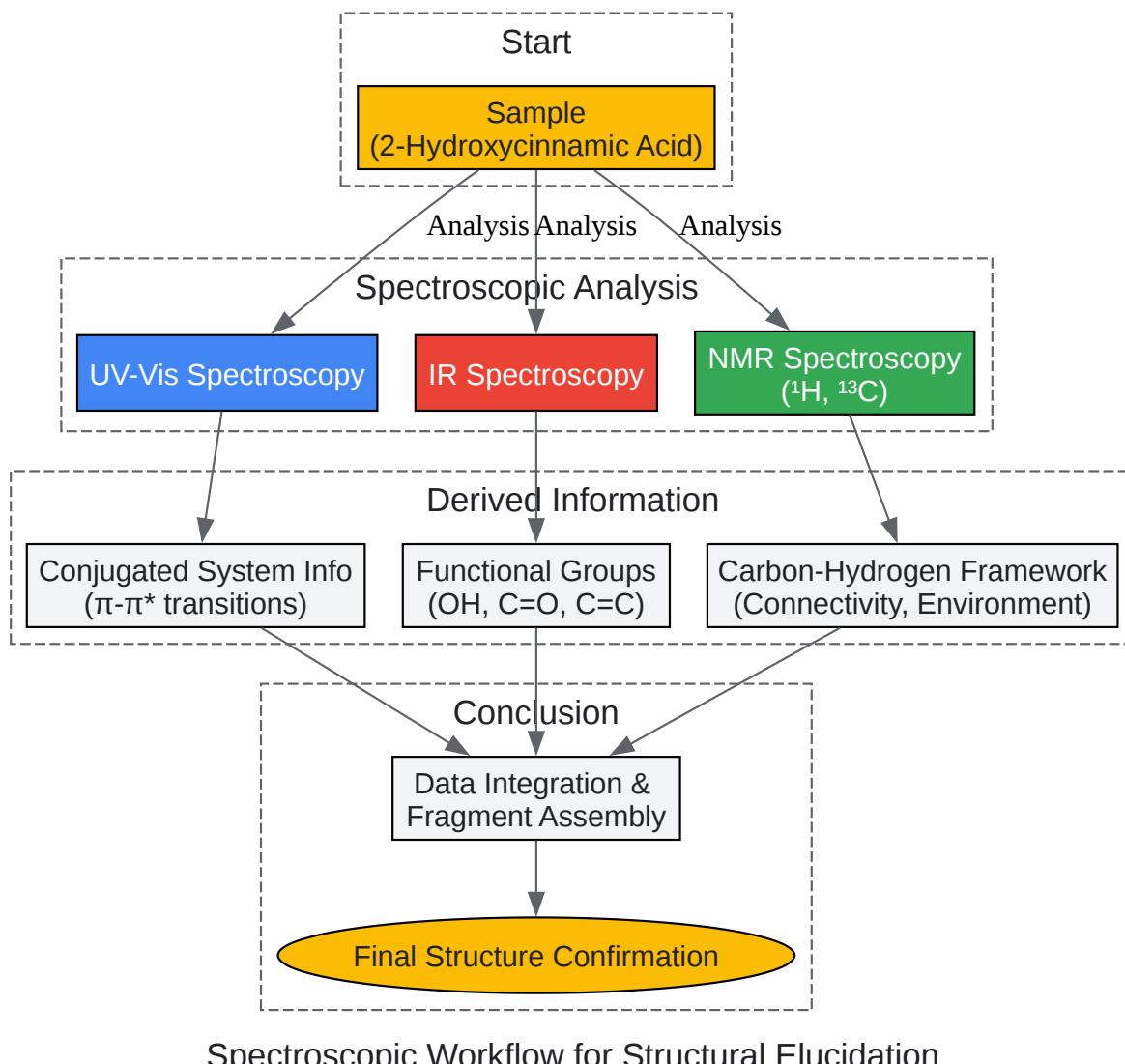
NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.

- Sample Preparation: Weigh approximately 5-10 mg of **2-hydroxycinnamic acid** directly into a clean, dry NMR tube.
- Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.
- Dissolution: Cap the tube and gently agitate or vortex it until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a 1D proton (¹H) spectrum. Set appropriate parameters for the number of scans and relaxation delay.
 - Acquire a 1D carbon-13 (¹³C) spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H) or an internal standard. Integrate the ¹H signals and identify the multiplicities and coupling constants.[1][7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic compound, such as **2-hydroxycinnamic acid**, by integrating data from multiple spectroscopic techniques.



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Spectroscopic workflow for structural elucidation.

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